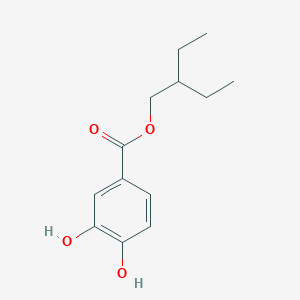
2-Ethylbutyl 3,4-dihydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylbutyl 3,4-dihydroxybenzoate typically involves the esterification of 3,4-dihydroxybenzoic acid with 2-ethylbutanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
3,4-Dihydroxybenzoic acid+2-EthylbutanolH2SO42-Ethylbutyl 3,4-dihydroxybenzoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents that can be easily recycled also makes the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Ethylbutyl 3,4-dihydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base, such as pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of 3,4-benzoquinone derivatives.
Reduction: Formation of 2-ethylbutyl 3,4-dihydroxybenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the substituent used.
Scientific Research Applications
2-Ethylbutyl 3,4-dihydroxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: Investigated for its potential use in drug formulations due to its bioactive properties.
Industry: Used in the production of polymers and as an additive in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethylbutyl 3,4-dihydroxybenzoate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups on the benzene ring can scavenge free radicals, thereby reducing oxidative stress in cells.
Enzyme Inhibition: It can inhibit certain enzymes, such as prolyl hydroxylase, which plays a role in the regulation of hypoxia-inducible factors (HIFs).
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,4-dihydroxybenzoate: An ester derivative with similar antioxidant properties.
Methyl 3,4-dihydroxybenzoate: Another ester derivative used in similar applications.
3,4-Dihydroxybenzoic acid:
Uniqueness
2-Ethylbutyl 3,4-dihydroxybenzoate is unique due to its specific ester group, which can influence its solubility, reactivity, and bioavailability compared to other similar compounds. This makes it a valuable compound for specific applications where these properties are desired.
Properties
CAS No. |
5438-57-3 |
|---|---|
Molecular Formula |
C13H18O4 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2-ethylbutyl 3,4-dihydroxybenzoate |
InChI |
InChI=1S/C13H18O4/c1-3-9(4-2)8-17-13(16)10-5-6-11(14)12(15)7-10/h5-7,9,14-15H,3-4,8H2,1-2H3 |
InChI Key |
CCCKHDBAXCHRQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)COC(=O)C1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid;piperazine](/img/structure/B14738071.png)
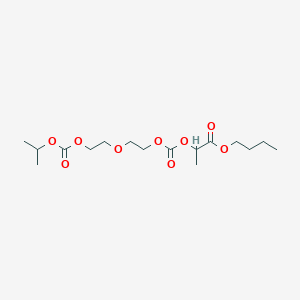
![Methyl 2-[(e)-(2-amino-1-cyano-2-oxoethyl)diazenyl]benzoate](/img/structure/B14738087.png)
![Ethyl 4-(2-chlorophenyl)-2-methyl-1-{2-[(3-methylbutan-2-yl)amino]-2-oxoethyl}-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B14738092.png)
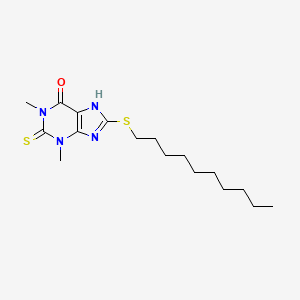
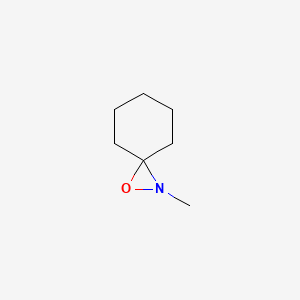
![Acetamide, N-[4-(2-nitrophenoxy)phenyl]-](/img/structure/B14738112.png)
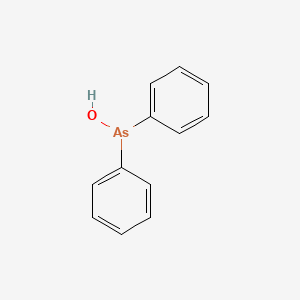

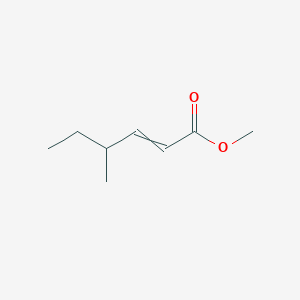
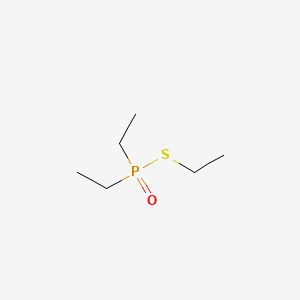
![N-[(Furan-2-YL)methyl]-3-methyl-2H-pyrazolo[4,3-D]pyrimidin-7-amine](/img/structure/B14738151.png)
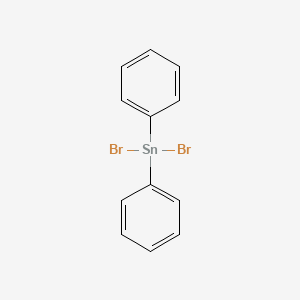
![5-Methylquinolino[3,4-c]quinolin-6-one](/img/structure/B14738160.png)
